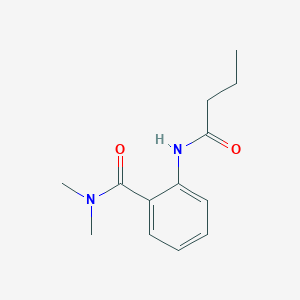![molecular formula C21H23N3O3S B317989 N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B317989.png)
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a complex organic compound with a molecular formula of C21H23N3O3S. This compound features a pyrrolidine ring, a benzamide group, and a carbamothioyl linkage, making it a versatile molecule in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-ylcarbonyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrolidines.
Applications De Recherche Scientifique
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzamide group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea: shares structural similarities with other pyrrolidine-containing compounds, such as:
Uniqueness
The unique combination of the ethoxy group, pyrrolidine ring, and carbamothioyl linkage in this compound distinguishes it from other compounds
Propriétés
Formule moléculaire |
C21H23N3O3S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-27-16-11-9-15(10-12-16)19(25)23-21(28)22-18-8-4-3-7-17(18)20(26)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,22,23,25,28) |
Clé InChI |
VGLIYXDIMOVKMD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-bromobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B317906.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B317907.png)
![N-ethyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B317910.png)
![2-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B317912.png)


![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)
![5-bromo-N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317922.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B317923.png)

![N,N-dimethyl-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B317926.png)
![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)
![4-Oxo-4-[4-(2-phenoxyethoxy)anilino]butanoic acid](/img/structure/B317931.png)
